4-amino-N-[(E)-(3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-[(E)-(3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-amino-N-[(E)-(3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the amino group:
Schiff base formation: The final step involves the condensation of the amino group with 3-methoxybenzaldehyde to form the Schiff base.
The reaction conditions for these steps may vary, but common reagents include hydrazine derivatives, carboxylic acids, and aldehydes. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
4-amino-N-[(E)-(3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-N-[(E)-(3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-amino-N-[(E)-(3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The Schiff base moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-amino-N-[(E)-(3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide can be compared with other similar compounds such as:
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar structure but different functional groups, leading to different chemical and biological properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-amino-N-[(E)-(3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-18-8-4-2-3-7(5-8)6-13-14-11(17)9-10(12)16-19-15-9/h2-6H,1H3,(H2,12,16)(H,14,17)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHYREFFRMQOPR-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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